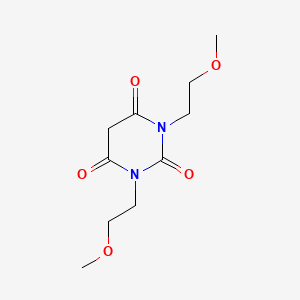
5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological activities, particularly in the field of neurology and oncology .
Métodos De Preparación
The synthesis of 9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolobenzodiazepine core.
Aplicaciones Científicas De Investigación
9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use as an anticonvulsant, anxiolytic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of neurotransmitter receptors in the brain, leading to its effects on neurological functions. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar compounds include other triazolobenzodiazepines and related heterocyclic compounds. Compared to these, 9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Some similar compounds are:
- 1,2,4-triazolo[1,5-a][1,3,5]triazines
- 1,2,4-triazolo[4,3-a]quinoxalines
- 1,2,3-triazolo-benzodiazepines .
Propiedades
Número CAS |
54028-86-3 |
|---|---|
Fórmula molecular |
C15H13ClN4O |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
9-chloro-1-(furan-2-yl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4O/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
Clave InChI |
ASRAQZNTLONZAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)



![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)



![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)





